molecular formula C8H11NO2 B1373556 7-Azaspiro[3.5]nonan-6,8-dion CAS No. 1195-86-4

7-Azaspiro[3.5]nonan-6,8-dion

Katalognummer: B1373556
CAS-Nummer: 1195-86-4
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: IJCMKTBWSPSWHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 7-Azaspiro[3.5]nonane-6,8-dione involves bulk custom synthesis . The molecule was first synthesized by chemist NJ Leonard in 1953.


Molecular Structure Analysis

The molecular formula of 7-Azaspiro[3.5]nonane-6,8-dione is C8H11NO2 . Its molecular weight is 153.18 . The InChI key is IJCMKTBWSPSWHM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Azaspiro[3.5]nonane-6,8-dione is a solid or semi-solid or liquid at room temperature . It has a melting point of 131-136°C .

Wissenschaftliche Forschungsanwendungen

Referenzstandard für die Qualitätskontrolle

Aufgrund seiner Reinheit und Stabilität eignet sich 7-Azaspiro[3.5]nonan-6,8-dion als Referenzstandard in Qualitätskontrolllaboren. Es gewährleistet die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse in verschiedenen Branchen, darunter Pharma und Chemie.

Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von this compound, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht .

Safety and Hazards

The safety information for 7-Azaspiro[3.5]nonane-6,8-dione includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemische Analyse

Biochemical Properties

7-Azaspiro[3.5]nonane-6,8-dione plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, including anandamide, an endogenous cannabinoid neurotransmitter . By inhibiting FAAH, 7-Azaspiro[3.5]nonane-6,8-dione increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes. The compound interacts with FAAH through a covalent binding mechanism, forming a stable enzyme-inhibitor complex that prevents the hydrolysis of fatty acid amides .

Cellular Effects

The effects of 7-Azaspiro[3.5]nonane-6,8-dione on cellular processes are profound. By inhibiting FAAH, the compound elevates the levels of anandamide, which in turn activates cannabinoid receptors (CB1 and CB2) on the cell surface. This activation leads to a cascade of intracellular signaling events that influence cell function, including modulation of ion channel activity, neurotransmitter release, and gene expression . Additionally, 7-Azaspiro[3.5]nonane-6,8-dione has been shown to impact cellular metabolism by altering the balance of lipid signaling molecules, which can affect energy homeostasis and cell survival .

Molecular Mechanism

At the molecular level, 7-Azaspiro[3.5]nonane-6,8-dione exerts its effects primarily through the inhibition of FAAH. The compound binds covalently to the active site of the enzyme, forming a stable adduct that prevents the enzyme from catalyzing the hydrolysis of fatty acid amides . This inhibition leads to an accumulation of anandamide and other fatty acid amides, which subsequently activate cannabinoid receptors and initiate downstream signaling pathways. The molecular interactions between 7-Azaspiro[3.5]nonane-6,8-dione and FAAH are characterized by high specificity and potency, making it a valuable tool for studying the endocannabinoid system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Azaspiro[3.5]nonane-6,8-dione have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that the inhibitory effects on FAAH are sustained for several hours, leading to prolonged elevation of anandamide levels . Long-term exposure to 7-Azaspiro[3.5]nonane-6,8-dione in cell culture models has revealed potential adaptive responses, including changes in receptor expression and signaling pathway modulation .

Dosage Effects in Animal Models

The effects of 7-Azaspiro[3.5]nonane-6,8-dione in animal models vary with dosage. At low to moderate doses, the compound effectively inhibits FAAH activity, leading to increased anandamide levels and enhanced cannabinoid receptor signaling . These effects have been associated with analgesic, anti-inflammatory, and anxiolytic outcomes in preclinical studies . At high doses, 7-Azaspiro[3.5]nonane-6,8-dione may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which limit its therapeutic window . Threshold effects have been observed, indicating a dose-dependent relationship between the compound’s efficacy and safety .

Metabolic Pathways

7-Azaspiro[3.5]nonane-6,8-dione is involved in metabolic pathways related to lipid signaling and endocannabinoid metabolism. The compound’s primary interaction is with FAAH, which catalyzes the hydrolysis of fatty acid amides . By inhibiting FAAH, 7-Azaspiro[3.5]nonane-6,8-dione alters the metabolic flux of these signaling molecules, leading to changes in metabolite levels and downstream effects on cellular function . The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 7-Azaspiro[3.5]nonane-6,8-dione within cells and tissues are influenced by its physicochemical properties. The compound is likely to be transported across cell membranes via passive diffusion, given its lipophilic nature . Once inside the cell, 7-Azaspiro[3.5]nonane-6,8-dione may interact with intracellular binding proteins and transporters that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within tissues are critical determinants of its pharmacokinetic and pharmacodynamic profiles .

Subcellular Localization

The subcellular localization of 7-Azaspiro[3.5]nonane-6,8-dione is an important factor in its activity and function. The compound is expected to localize primarily to the endoplasmic reticulum, where FAAH is predominantly expressed . This localization facilitates the interaction between 7-Azaspiro[3.5]nonane-6,8-dione and FAAH, enabling effective inhibition of the enzyme . Additionally, the compound may be targeted to other subcellular compartments through specific targeting signals or post-translational modifications, further influencing its activity and function .

Eigenschaften

IUPAC Name

7-azaspiro[3.5]nonane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCMKTBWSPSWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677264
Record name 7-Azaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-86-4
Record name 7-Azaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[3.5]nonane-6,8-dione
Reactant of Route 2
7-Azaspiro[3.5]nonane-6,8-dione
Reactant of Route 3
7-Azaspiro[3.5]nonane-6,8-dione
Reactant of Route 4
7-Azaspiro[3.5]nonane-6,8-dione
Reactant of Route 5
7-Azaspiro[3.5]nonane-6,8-dione
Reactant of Route 6
7-Azaspiro[3.5]nonane-6,8-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.